4-chloro-2-[(E)-{2-[4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-CHLORO-2-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL is a complex organic compound that belongs to the class of phenols It features a chlorinated phenol ring substituted with a hydrazinylidene group, which is further connected to a triazine ring containing dimethylamino and morpholinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-2-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by reacting cyanuric chloride with dimethylamine and morpholine under controlled conditions.
Hydrazinylidene Formation: The triazine derivative is then reacted with hydrazine hydrate to form the hydrazinylidene intermediate.
Coupling with Chlorophenol: Finally, the hydrazinylidene intermediate is coupled with 4-chlorophenol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The chlorine atom on the phenol ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-CHLORO-2-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of other complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The triazine ring and hydrazinylidene group may play crucial roles in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-CHLORO-2-[(E)-{2-[4-(DIMETHYLAMINO)-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENOL: is similar to other triazine derivatives and phenol-based compounds.
Uniqueness
- The combination of a triazine ring with a hydrazinylidene group and a chlorinated phenol ring makes this compound unique. The presence of dimethylamino and morpholinyl groups further enhances its chemical diversity and potential applications.
Properties
Molecular Formula |
C16H20ClN7O2 |
---|---|
Molecular Weight |
377.8 g/mol |
IUPAC Name |
4-chloro-2-[(E)-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C16H20ClN7O2/c1-23(2)15-19-14(20-16(21-15)24-5-7-26-8-6-24)22-18-10-11-9-12(17)3-4-13(11)25/h3-4,9-10,25H,5-8H2,1-2H3,(H,19,20,21,22)/b18-10+ |
InChI Key |
HCWQYCKCOYGCGQ-VCHYOVAHSA-N |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)N/N=C/C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCOCC2)NN=CC3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.